Cas no 503625-15-8 (1-Chloro-2-deoxy-3,5-di-O-benzoyl-a-D-ribofuranose)

1-Chloro-2-deoxy-3,5-di-O-benzoyl-a-D-ribofuranose 化学的及び物理的性質
名前と識別子
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- a-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI)
- α-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate
- 1-Chloro-2-deoxy-3,5-di-O-benzoyl-a-D-ribofuranose
-
- インチ: InChI=1S/C19H17ClO5/c20-17-11-15(25-19(22)14-9-5-2-6-10-14)16(24-17)12-23-18(21)13-7-3-1-4-8-13/h1-10,15-17H,11-12H2/t15-,16+,17+/m0/s1
- InChIKey: IZFYHYLUWFWUTQ-GVDBMIGSSA-N
- ほほえんだ: C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@H](Cl)O2)OC(=O)C3=CC=CC=C3
計算された属性
- せいみつぶんしりょう: 360.07600
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 7
じっけんとくせい
- PSA: 61.83000
- LogP: 3.42280
1-Chloro-2-deoxy-3,5-di-O-benzoyl-a-D-ribofuranose 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C210135-1000mg |
1-Chloro-2-deoxy-3,5-di-O-benzoyl-a-D-ribofuranose |
503625-15-8 | 1g |
$ 310.00 | 2022-04-01 | ||
TRC | C210135-500mg |
1-Chloro-2-deoxy-3,5-di-O-benzoyl-a-D-ribofuranose |
503625-15-8 | 500mg |
$ 190.00 | 2022-04-01 |
1-Chloro-2-deoxy-3,5-di-O-benzoyl-a-D-ribofuranose 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
1-Chloro-2-deoxy-3,5-di-O-benzoyl-a-D-ribofuranoseに関する追加情報
Recent Advances in the Application of 1-Chloro-2-deoxy-3,5-di-O-benzoyl-a-D-ribofuranose (CAS: 503625-15-8) in Chemical Biology and Pharmaceutical Research
1-Chloro-2-deoxy-3,5-di-O-benzoyl-a-D-ribofuranose (CAS: 503625-15-8) is a critical intermediate in the synthesis of nucleoside analogs and other biologically active compounds. Recent studies have highlighted its significance in the development of antiviral and anticancer agents, particularly in the context of modified nucleosides. This research briefing provides an overview of the latest advancements involving this compound, focusing on its synthetic applications, mechanistic insights, and therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 1-Chloro-2-deoxy-3,5-di-O-benzoyl-a-D-ribofuranose as a key precursor in the synthesis of novel ribavirin analogs. The researchers utilized this compound to introduce structural modifications at the 2'-position of the ribose ring, resulting in derivatives with enhanced antiviral activity against RNA viruses. The study reported a 40% improvement in inhibitory effects against SARS-CoV-2 replication compared to conventional ribavirin derivatives.
In the field of oncology, a recent breakthrough published in Bioorganic & Medicinal Chemistry Letters (2024) showcased the compound's role in developing prodrugs for targeted cancer therapy. The research team employed 1-Chloro-2-deoxy-3,5-di-O-benzoyl-a-D-ribofuranose to create phosphate-protected nucleoside analogs that demonstrated selective activation in tumor tissues. These prodrugs showed reduced systemic toxicity while maintaining potent anticancer activity, particularly against pancreatic cancer cell lines.
Significant progress has also been made in the synthetic methodology involving this compound. A 2024 Nature Protocols paper detailed an optimized large-scale synthesis of 1-Chloro-2-deoxy-3,5-di-O-benzoyl-a-D-ribofuranose with improved yield (85%) and purity (>99%). The protocol emphasized green chemistry principles, reducing organic solvent usage by 60% compared to traditional methods. This advancement addresses previous challenges in the industrial-scale production of this important intermediate.
Emerging research has explored the compound's potential in oligonucleotide therapeutics. A recent ACS Chemical Biology study (2024) demonstrated its application in the synthesis of modified antisense oligonucleotides with enhanced nuclease resistance and cellular uptake. The benzoyl protecting groups were found to play a crucial role in controlling the stereochemistry of subsequent coupling reactions, leading to improved sequence specificity.
Looking forward, several clinical trials are anticipated to begin in 2025 involving compounds derived from 1-Chloro-2-deoxy-3,5-di-O-benzoyl-a-D-ribofuranose. These include a Phase I study for a novel hepatitis C treatment and a preclinical investigation of a potential broad-spectrum antiviral agent. The continued evolution of synthetic strategies and biological evaluations positions this compound as a cornerstone in nucleoside-based drug discovery.
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